Naphthalenesulfonic acid, dinonyl-, calcium salt
Overview
Description
Naphthalenesulfonic acid, dinonyl-, calcium salt is a chemical compound with the molecular formula C56H86CaO6S2 and a molecular weight of 959.5 g/mol . It is commonly used as a rust inhibitor and has applications in various industries, including automotive, marine, and metalworking . This compound is known for its ability to form a protective film on metal surfaces, preventing corrosion and extending the lifespan of metal products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenesulfonic acid, dinonyl-, calcium salt is synthesized through a multi-step chemical reaction. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid to produce naphthalenesulfonic acid . This intermediate is then reacted with nonene to form dinonylnaphthalenesulfonic acid . Finally, the dinonylnaphthalenesulfonic acid is neutralized with calcium hydroxide to produce the calcium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The sulfonation reaction is typically carried out at elevated temperatures and under controlled acid concentrations to ensure complete conversion of naphthalene to naphthalenesulfonic acid . The subsequent reactions with nonene and calcium hydroxide are also carefully monitored to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, dinonyl-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
Naphthalenesulfonic acid, dinonyl-, calcium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of naphthalenesulfonic acid, dinonyl-, calcium salt involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents such as water and oxygen . The compound’s sulfonic acid groups interact with the metal surface, creating a stable and adherent layer that inhibits rust formation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Naphthalenesulfonic acid, dinonyl-, calcium salt is unique due to its high molecular weight and specific interaction with metal surfaces, which provides superior rust inhibition compared to its sodium and barium counterparts . Additionally, its calcium salt form offers better solubility in organic solvents and water, making it more versatile for various industrial applications .
Properties
IUPAC Name |
calcium;2,3-di(nonyl)naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C28H44O3S.Ca/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFUUBCXQNCPIP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86CaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57855-77-3 | |
Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium bis(dinonylnaphthalenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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